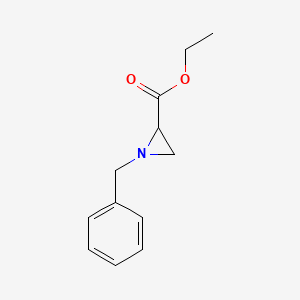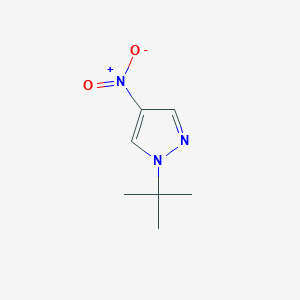
Ethyl 1-benzylaziridine-2-carboxylate
概要
説明
Ethyl 1-benzylaziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and polymer chemistry .
科学的研究の応用
Ethyl 1-benzylaziridine-2-carboxylate has a wide range of applications in scientific research:
作用機序
Target of Action
Ethyl 1-benzylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid, which has been identified as a potential inhibitor of Protein Disulfide Isomerase (PDIA1) . PDIA1 is an enzyme that plays a crucial role in the formation and rearrangement of disulfide bonds during protein folding in the endoplasmic reticulum .
Mode of Action
The compound interacts with its target, PDIA1, by alkylation. Under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins . This interaction results in the inhibition of PDIA1, thereby affecting the protein folding process .
Biochemical Pathways
The inhibition of PDIA1 disrupts the protein folding process in the endoplasmic reticulum, which can lead to the accumulation of misfolded proteins. This can trigger the unfolded protein response and potentially lead to cell death, particularly in cancer cells where protein synthesis rates are high .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein folding processes. By inhibiting PDIA1, the compound can potentially induce cell death in cancer cells due to the accumulation of misfolded proteins .
Action Environment
The action of this compound is influenced by the physiological environment. For instance, the compound selectively alkylates thiol groups of cancer cell surface proteins under physiological pH . Environmental factors such as pH and the presence of other reactive molecules can therefore influence the compound’s action, efficacy, and stability.
将来の方向性
Aziridine synthesis, including that of Ethyl 1-benzylaziridine-2-carboxylate, is a field of ongoing research. The development of new methods for the synthesis of aziridines, such as the electrochemical coupling of alkenes and amines, expands the scope of readily accessible N-alkyl aziridine products . This lays the foundation for a diverse array of difunctionalization reactions using this dication pool approach .
準備方法
Ethyl 1-benzylaziridine-2-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2,3-dibromopropanoate with benzylamine in the presence of a base such as trimethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the aziridine ring . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.
化学反応の分析
Ethyl 1-benzylaziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Polymerization: The compound can undergo ring-opening polymerization to form polyamines, which have applications in materials science and biomedical fields.
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions, expanding the compound’s utility in organic synthesis.
類似化合物との比較
Ethyl 1-benzylaziridine-2-carboxylate can be compared to other aziridine derivatives, such as:
N-benzyl-2,2-dimethylaziridine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Aziridine-2-carboxamide: Known for its use in medicinal chemistry as an anticancer agent, highlighting the diverse applications of aziridine derivatives.
The uniqueness of this compound lies in its combination of the ethyl ester and benzyl groups, which provide specific reactivity and functionalization options not available in other aziridine compounds.
特性
IUPAC Name |
ethyl 1-benzylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLKESPVAEOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469486 | |
| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34943-06-1 | |
| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 1-benzylaziridine-2-carboxylate in the synthesis of 6-azaindoles?
A: this compound serves as a crucial starting material in the synthesis of 2,5-disubstituted 6-azaindoles. [] The compound reacts with two equivalents of propargyl bromide to form an aziridin-2-yl dipropargylic alcohol intermediate. This intermediate then undergoes a two-step cyclization process, involving pyrrole formation followed by a base-catalyzed intramolecular acetylenic Schmidt reaction, ultimately yielding the desired 6-azaindole structure. []
Q2: Are there any spectroscopic data available for this compound or the reaction intermediates?
A: While the provided research abstract [] doesn't delve into the specific spectroscopic data for this compound or its intermediates, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely employed to characterize the synthesized compounds and monitor reaction progress. These techniques are routinely used in organic chemistry for structural elucidation and reaction monitoring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
![3H-Benzo[e]indole](/img/structure/B1312658.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)


![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)


![(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1312672.png)




